Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy-
Description
Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- (CAS: 1001346-91-3) is a substituted benzeneacetic acid derivative with the molecular formula C₈H₈FNO₃. Its structure features an acetic acid side chain attached to a benzene ring substituted with amino (-NH₂), fluoro (-F), and methoxy (-OCH₃) groups at positions 4, 2, and 5, respectively (Figure 1). The compound’s InChI key (NKAKHMMHWPAUDK-UHFFFAOYSA-N) and SMILES notation (O=C(O)C1=CC(F)=C(OC)C=C1N) highlight its unique stereoelectronic properties .
Its fluorine atom enhances metabolic stability and bioavailability, while the amino and methoxy groups contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
2-(4-amino-2-fluoro-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4H,3,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDGBSQYPCKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy-, typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy-, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy-, involves its interaction with specific molecular targets and pathways. The amino, fluoro, and methoxy groups on the benzene ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Amino-4-Fluoro-5-Methoxybenzoic Acid (CAS: 637347-90-1)
- Key Differences: Lack of acetic acid moiety reduces molecular weight (C₈H₇FNO₃ vs. C₈H₈FNO₃) and alters pharmacokinetics. The carboxyl group is directly attached to the benzene ring, increasing acidity (pKa ~2.5) compared to the target compound’s acetic acid side chain (pKa ~4.5) .
- Applications: Limited pharmaceutical data, but safety profiles indicate acute toxicity risks .
2-Amino-5-Fluoro-4-Methoxybenzoic Acid (CAS: 1363380-91-9)
- Structure : Benzoic acid with -NH₂, -F, and -OCH₃ at positions 2, 5, and 3.
- Molecular formula identical to the target compound (C₈H₈FNO₃) but distinct regiochemistry .
- Applications: No explicit pharmaceutical data; structural similarity suggests overlapping synthetic routes .
Functional Group Variants
Benzoic Acid, 5-Amino-2,4-Difluoro-, Methyl Ester (CAS: 125568-73-2)
- Structure : Methyl ester of a benzoic acid derivative with -NH₂ and two -F groups at positions 5, 2, and 4.
- Key Differences : Esterification reduces solubility in aqueous media compared to carboxylic acids. The dual fluorine substitution may enhance lipophilicity but complicate metabolic clearance .
- Applications : Intermediate in fluorinated drug synthesis, e.g., kinase inhibitors .
Benzeneacetic Acid, 5-Methoxy-2-Nitro- (CAS: 20876-29-3)
- Structure: Nitro (-NO₂) group at position 2 instead of -F and -NH₂.
- Key Differences: Nitro groups are electron-withdrawing, reducing ring reactivity compared to electron-donating -NH₂ and -OCH₃.
- Applications : Primarily a synthetic intermediate in agrochemicals .
Chlorinated and Bulkier Derivatives
Chlorobenzilate (CAS: 510-15-6)
- Structure : Ethyl ester of benzeneacetic acid with -Cl and a hydroxyl-substituted diphenyl group.
- Key Differences : Bulky substituents confer high lipophilicity and acute toxicity, leading to regulatory withdrawal .
- Applications : Historical use as an acaricide; discontinued due to environmental persistence .
Benzeneacetic Acid, 5-(Aminomethyl)-2-Methoxy- (CAS: 893733-68-1)
- Structure: Features an aminomethyl (-CH₂NH₂) group at position 5 instead of -NH₂.
- Key Differences : Increased basicity (pKa ~9.5) due to the aliphatic amine, altering solubility and membrane permeability .
- Applications : Safety data suggest handling precautions for amine reactivity .
Comparative Data Table
Biological Activity
Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- can be represented as follows:
- Molecular Formula : C₉H₈FNO₃
- Molecular Weight : 201.16 g/mol
The compound features several functional groups that influence its biological properties:
- Fluorine atom at the 2-position
- Amino group at the 4-position
- Methoxy group at the 5-position
These structural elements contribute to the compound's unique reactivity and interactions with biological systems.
The biological activity of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- is believed to arise from several mechanisms:
- Hydrogen Bonding : The amino and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their function.
- Lipophilicity : The presence of the fluorine atom enhances lipophilicity, improving membrane permeability and stability in biological systems.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In vitro studies showed a reduction in cytokine levels (e.g., IL-6 and TNF-alpha) upon treatment with the compound.
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- against a panel of clinically relevant pathogens. Results indicated that the compound significantly inhibited growth, particularly against Gram-positive bacteria. -
Case Study on Anti-inflammatory Activity :
In a murine model of inflammation, administration of Benzeneacetic acid, 4-amino-2-fluoro-5-methoxy- led to a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
